molecular formula C11H20O5 B14524853 Ethyl 7,7-dimethoxy-6-oxoheptanoate CAS No. 62752-85-6

Ethyl 7,7-dimethoxy-6-oxoheptanoate

Cat. No.: B14524853
CAS No.: 62752-85-6
M. Wt: 232.27 g/mol
InChI Key: WAIBKAGOMIAGAN-UHFFFAOYSA-N
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Description

Ethyl 7,7-dimethoxy-6-oxoheptanoate is an organic compound with the molecular formula C11H20O5. It is a derivative of heptanoic acid, characterized by the presence of two methoxy groups and a keto group on the heptanoate chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7,7-dimethoxy-6-oxoheptanoate typically involves the esterification of 7,7-dimethoxy-6-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7,7-dimethoxy-6-oxoheptanoate can undergo various chemical reactions, including:

    Oxidation: The keto group can be oxidized to form carboxylic acids.

    Reduction: The keto group can be reduced to form alcohols.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used to replace the methoxy groups under basic conditions.

Major Products Formed

    Oxidation: Formation of 7,7-dimethoxyheptanoic acid.

    Reduction: Formation of 7,7-dimethoxy-6-hydroxyheptanoate.

    Substitution: Formation of various substituted heptanoates depending on the nucleophile used.

Scientific Research Applications

Ethyl 7,7-dimethoxy-6-oxoheptanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ethyl 7,7-dimethoxy-6-oxoheptanoate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s keto group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The methoxy groups can also interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • **Ethyl 7-chloro-2-

Properties

CAS No.

62752-85-6

Molecular Formula

C11H20O5

Molecular Weight

232.27 g/mol

IUPAC Name

ethyl 7,7-dimethoxy-6-oxoheptanoate

InChI

InChI=1S/C11H20O5/c1-4-16-10(13)8-6-5-7-9(12)11(14-2)15-3/h11H,4-8H2,1-3H3

InChI Key

WAIBKAGOMIAGAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCC(=O)C(OC)OC

Origin of Product

United States

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